octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate, also known as QL-IX-55, is a chemical compound that has gained interest in scientific research applications due to its potential therapeutic properties. QL-IX-55 belongs to the class of sulfonyl carbamate compounds and has been found to exhibit promising results in various biological assays.
Mechanism of Action
The exact mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been shown to modulate the expression of various cytokines and chemokines involved in the immune response. It has also been found to inhibit the activity of specific enzymes involved in the production of prostaglandins and leukotrienes, which are known mediators of inflammation. In addition, octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been shown to have a positive effect on neuronal survival and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in lab experiments is its high purity and stability. The compound has also been shown to exhibit low toxicity and good solubility in various solvents. However, one of the limitations of using octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several potential future directions for the use of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in scientific research. One possible direction is the development of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another potential direction is the investigation of the compound's effects on specific signaling pathways and cellular processes. Finally, the use of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in combination with other compounds or therapies could also be explored for the treatment of various diseases.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOUXWVIBJZOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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